molecular formula C19H25N3 B11117033 1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine

1-(4-Ethylbenzyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B11117033
M. Wt: 295.4 g/mol
InChI Key: KWJABDGVKBQOFW-UHFFFAOYSA-N
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Description

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the reaction of 4-ethylbenzyl chloride with 4-pyridylmethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
  • 1-[(4-ISOPROPYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
  • 1-[(4-BUTYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

Uniqueness

1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the presence of both an ethylphenyl and a pyridylmethyl group attached to the piperazine ring. This unique combination of substituents can influence the compound’s pharmacological properties and its interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C19H25N3/c1-2-17-3-5-18(6-4-17)15-21-11-13-22(14-12-21)16-19-7-9-20-10-8-19/h3-10H,2,11-16H2,1H3

InChI Key

KWJABDGVKBQOFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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